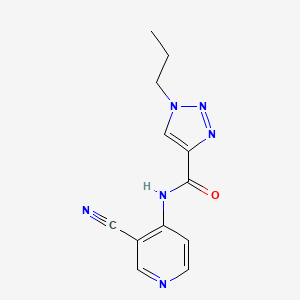
N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide typically involves the reaction of 3-cyanopyridine with 1-propyltriazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide can be compared with other pyridine derivatives such as:
3-cyanopyridine: Known for its antimicrobial properties.
1-propyltriazole-4-carboxylic acid: Used as a precursor in the synthesis of various compounds.
Pyridine-3-carbonitrile: Exhibits anticancer activity.
These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(3-cyanopyridin-4-yl)-1-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-2-5-18-8-11(16-17-18)12(19)15-10-3-4-14-7-9(10)6-13/h3-4,7-8H,2,5H2,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSHWTOSYHRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)NC2=C(C=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-3-fluorobenzoic acid](/img/structure/B7055835.png)
![N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide](/img/structure/B7055842.png)
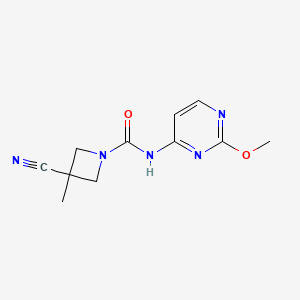
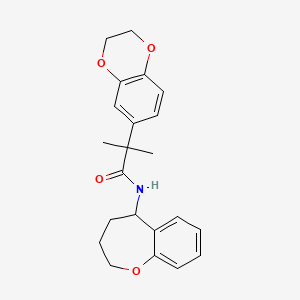
![(2R,3S)-4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7055873.png)
![1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7055880.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide](/img/structure/B7055894.png)
![N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055902.png)
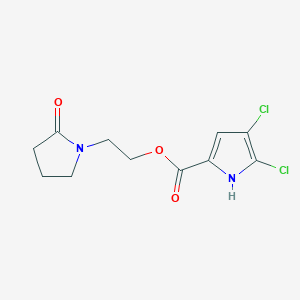
![2-(2-hydroxyphenyl)-N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B7055906.png)
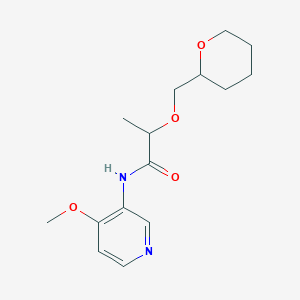
![[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7055919.png)
![5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide](/img/structure/B7055924.png)
![(2R,3R)-N-[(3-hydroxypyridin-2-yl)methyl]-2-(2-methylpyrazol-3-yl)oxane-3-carboxamide](/img/structure/B7055930.png)
